Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate
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Overview
Description
Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate is a complex organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate typically involves multiple steps. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification to introduce the methyl ester group. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Scientific Research Applications
Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can affect cellular pathways and result in the observed biological effects .
Comparison with Similar Compounds
Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide: Known for its use as a fluorescence derivatization reagent.
4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid: Studied for its antihypoxic activity.
N-Methyl-6,7-Dimethoxy-2,2’,3,3’,5’,6’-Hexahydro-1H-Spiro[Isoquinoline-4,4’-Pyran]-1-Carboxamide: Used in the synthesis of novel derivatives.
Properties
Molecular Formula |
C13H18O6 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate |
InChI |
InChI=1S/C13H18O6/c1-16-10-4-7-8(5-11(10)17-2)13(15)19-6-9(7)12(14)18-3/h6-8,10-11H,4-5H2,1-3H3 |
InChI Key |
VWJHMMJIBAUJEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C(CC1OC)C(=O)OC=C2C(=O)OC |
Origin of Product |
United States |
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